Levonadifloxacin (LND), a novel broad-spectrum antibiotic, belongs to the benzoquinolizine subclass of fluoroquinolones [, , , , , , , , ]. Developed by Wockhardt Pharmaceuticals, it is the S(–) isomer of nadifloxacin, an antibiotic used topically for skin infections []. LND demonstrates potent activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), quinolone-resistant S. aureus, vancomycin-intermediate S. aureus, and vancomycin-resistant S. aureus [, ].
The synthesis of potential impurities in levonadifloxacin has been reported []. Five process impurities and one degradation impurity were synthesized as reference standards for quantification by High-Performance Liquid Chromatography (HPLC) in drug substance and drug product [].
Two process impurities, impurity 5 and impurity 7, were synthesized using efficient synthetic routes [].
Levonadifloxacin exhibits its antibacterial activity by targeting bacterial DNA supercoiling enzymes, specifically DNA gyrase and topoisomerase IV []. This dual-targeting mechanism results in potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including MRSA and quinolone-resistant S. aureus [, , , , , , ].
The drug's high affinity for staphylococcal DNA gyrase contributes to its efficacy against resistant strains []. Levonadifloxacin maintains activity in acidic environments, such as those found within phagosomes and biofilms, which is crucial for treating intracellular and persistent infections [, ].
The oral prodrug, alalevonadifloxacin, demonstrates excellent bioavailability (~90%), closely resembling the pharmacokinetic profile of intravenous levonadifloxacin []. This suggests efficient absorption and conversion of the prodrug into the active levonadifloxacin within the body [].
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: